PEG11 Spacer Occupies a Distinct Intermediate Length Between PEG8 and PEG12 Linkers
Amino-PEG11-CH2COOH provides an extended chain length of approximately 4.71 nm (calculated based on a PEG monomer contribution of ~0.35 nm per unit and a baseline length of ~0.86 nm for the terminal groups), which is 1.21 nm longer than Amino-PEG8-acid (~3.5 nm) and 0.49 nm shorter than Amino-PEG12-acid (~5.2 nm) [1]. This intermediate spacer length offers a balance between sufficient reach for ternary complex formation and the risk of excessive flexibility that can lead to non-productive conformations. In PROTAC screening platforms, PEG12 linkers have demonstrated the highest potency among PEG4, PEG8, and PEG16 linkers, with a readout of 415.8 (vs. PEG8 at 635.1, where lower values indicate greater potency), establishing that linker length directly modulates degradation efficiency [2].
| Evidence Dimension | Fully Extended Linker Length |
|---|---|
| Target Compound Data | Approximately 4.71 nm (estimated for 11 PEG units) |
| Comparator Or Baseline | Amino-PEG8-acid: ~3.5 nm; Amino-PEG12-acid: ~5.2 nm |
| Quantified Difference | 1.21 nm longer than PEG8; 0.49 nm shorter than PEG12 |
| Conditions | Calculated from PEG monomer unit contribution (~0.35 nm) and standard bond lengths; consistent with vendor-reported values for PEG8 and PEG12 analogs |
Why This Matters
This intermediate length is critical for PROTAC programs where PEG8 is too short to bridge E3 ligase-target interfaces and PEG12 introduces excessive conformational entropy, enabling fine-tuning of ternary complex geometry.
- [1] BenchChem. Amino-PEG12-Acid: Extended PEG12 chain length ~5.2 nm vs. PEG8 ~3.5 nm. Data from PubChem CID 53433573. View Source
- [2] PMC Figure 3. In vitro screening of selected linkers. Negative control: 1616.25, PEG4: 1311.54, PEG16: 1021.21, PEG8: 635.07, PEG12: 415.81. PMCID: PMC7483003. View Source
